Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Description
Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. Its molecular formula is C₁₄H₂₃N₃O₂, with a molecular weight of 265.35 g/mol and a CAS number of 2306265-24-5 . The tert-butyl carbamate group at position 5 enhances steric protection and stability, while the isopropyl substituent at position 3 modulates electronic and steric properties. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and bromodomain-targeting agents .
Properties
IUPAC Name |
tert-butyl 3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-9(2)12-10-8-17(7-6-11(10)15-16-12)13(18)19-14(3,4)5/h9H,6-8H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJYVVPRLOZMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC2=C1CN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrazole derivative, the reaction with a pyridine derivative under acidic or basic conditions can lead to the formation of the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or isopropyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects
- Isopropyl vs. Formyl/Propyl (Compound 11f) : The isopropyl group in the target compound provides steric bulk and lipophilicity, favoring membrane permeability, whereas the formyl group in 11f introduces electrophilicity for further derivatization .
- Phenyl vs. Isopropyl : The phenyl analog (CAS 1075729-08-6) exhibits enhanced aromatic interactions in protein binding but suffers from synthetic scalability issues .
- Bromine vs. Isopropyl : The bromo derivative (CAS 1936429-06-9) serves as a versatile intermediate for Suzuki-Miyaura couplings, unlike the isopropyl variant, which is typically terminal in synthetic routes .
Biological Activity
Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate (CAS No. 2306265-24-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C14H23N3O2
- Molecular Weight : 265.36 g/mol
- Purity : 97%
- IUPAC Name : tert-butyl 3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Research indicates that compounds with a pyrazolo structure often exhibit diverse biological activities. The biological mechanisms attributed to pyrazole derivatives include:
- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival. Notably, they can inhibit BRAF(V600E), EGFR, and Aurora-A kinase .
- Anti-inflammatory Effects : Several studies have reported that pyrazole compounds can reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways such as NF-kB .
- Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antibacterial and antifungal properties. Some derivatives demonstrated significant activity against common pathogens, suggesting potential as antimicrobial agents .
Biological Activity Data
The following table summarizes the biological activities reported for similar pyrazole compounds:
| Activity Type | Compound | Target/Pathway | Effectiveness (IC50 or EC50) |
|---|---|---|---|
| Antitumor | Pyrazole derivatives | BRAF(V600E), EGFR | IC50 values in low micromolar range |
| Anti-inflammatory | Various pyrazoles | TNFα production | IC50 values from 0.1 to 1 μM |
| Antimicrobial | Isoxazole pyrazole carboxylate | Rhizoctonia solani | EC50 = 0.37 μg/mL |
| Antifungal | Novel pyrazole carboxamides | Alternaria porri | Significant inhibition observed |
Case Studies
-
Antitumor Study :
A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity . -
Anti-inflammatory Research :
In a model of lipopolysaccharide (LPS)-induced inflammation, specific pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNFα. This suggests their potential utility in treating inflammatory diseases . -
Antimicrobial Evaluation :
A series of synthesized pyrazoles were tested against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and showed moderate to high antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and purification methods for Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including Boc (tert-butoxycarbonyl) protection of the pyrazolo-pyridine core, followed by isopropyl group introduction via nucleophilic substitution or coupling reactions. For example, X-ray crystallography studies confirm the use of ethyl or tert-butyl carboxylate intermediates to stabilize the tetrahydropyrazolo-pyridine scaffold during synthesis . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or methanol to achieve >95% purity. Monitoring reaction progress via TLC (silica gel, UV visualization) is critical .
Q. How is the compound characterized spectroscopically, and what key data confirm its structure?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR : and NMR identify protons and carbons in the pyrazolo-pyridine ring, tert-butyl group (δ ~1.4 ppm for ), and isopropyl substituents (split signals for CH) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 265.35 (CHNO) .
- X-ray Diffraction : Single-crystal XRD reveals bond angles (e.g., O3—C13—N3: 123.52°) and confirms the bicyclic framework’s chair conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?
- Methodological Answer : Discrepancies between experimental NMR data (e.g., unexpected splitting of isopropyl signals) and computational predictions (DFT-optimized structures) may arise from dynamic effects like ring puckering. To resolve this:
Perform variable-temperature NMR to assess conformational flexibility.
Compare experimental XRD bond lengths (e.g., C14–C17: 1.54 Å) with DFT-optimized geometries .
Use NOESY to identify through-space interactions between the tert-butyl group and pyridine protons .
Q. What strategies are effective for designing derivatives with enhanced biological activity?
- Methodological Answer : Focus on modifying the pyrazolo-pyridine core and substituents:
- Substituent Engineering : Replace the isopropyl group with bulkier tert-pentyl or cyclopropyl groups to modulate steric effects and binding affinity .
- Boc Deprotection : Remove the tert-butyl carboxylate to expose the secondary amine for further functionalization (e.g., acylations, Suzuki couplings) .
- Biological Testing : Screen derivatives against kinase assays (e.g., EGFR or Aurora kinases) to correlate structural changes with inhibitory activity .
Q. How can regioselectivity challenges in pyrazolo-pyridine functionalization be addressed?
- Methodological Answer : Regioselective functionalization at the 3-position (isopropyl site) requires:
- Directed Metalation : Use lithiation at low temperatures (−78°C) with directing groups (e.g., Boc-protected amines) to favor C3 substitution .
- Protection/Deprotection : Temporarily block reactive sites (e.g., N1 or N7) with trimethylsilyl groups to direct electrophiles to the desired position .
Q. What precautions are necessary for handling air-sensitive intermediates during synthesis?
- Methodological Answer : Key steps include:
- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive reactions (e.g., Grignard additions to the pyridine ring).
- Stabilization : Add stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation of the tetrahydropyrazolo-pyridine core .
- Safety Protocols : Follow SDS guidelines for PPE (gloves, goggles) and ventilation to mitigate acute toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
